Technical Whitepaper: Characterization and Handling of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic Acid
Technical Whitepaper: Characterization and Handling of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic Acid
[1]
Executive Summary
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid (CAS 70685-06-2) serves as a critical synthetic intermediate in the development of thiophene-based pharmaceuticals and agrochemicals.[1] Structurally, it functions as a "C4-linker" scaffold, enabling the construction of fused bicyclic systems (such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) via cyclodehydration.
This technical guide consolidates the physicochemical properties, synthetic methodologies, and handling protocols for this compound. It is designed to support researchers in optimizing reaction parameters and ensuring the integrity of downstream applications, particularly in the synthesis of Factor Xa inhibitors and related antithrombotic analogs.
Molecular Identity & Structural Analysis[1][2][3][4]
The molecule comprises a 2-chlorothiophene ring acylated at the 5-position with a succinyl chain.[1] The presence of the chlorine atom at position 5 blocks metabolic oxidation at this reactive site, enhancing the metabolic stability of derived pharmacophores.
| Attribute | Detail |
| IUPAC Name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid |
| CAS Number | 70685-06-2 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| SMILES | O=C(O)CCC(=O)C1=CC=C(Cl)S1 |
| Physical State | Solid (Crystalline powder) |
Physicochemical Profile
The following data aggregates experimental literature values and high-confidence predictive models essential for process development.
Thermal & Solubility Properties[1]
| Property | Value / Range | Context & Notes |
| Melting Point | 119 – 120 °C | Validated literature value [1].[1] Sharp melting range indicates high crystallinity. |
| Boiling Point | ~400 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |
| pKa (Acid) | 4.45 ± 0.10 | Typical for aliphatic carboxylic acids; dictates extraction pH. |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, and alcohols. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Insoluble at neutral/acidic pH. Soluble at pH > 8.0 (Salt formation). |
Stability Profile
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Thermal Stability: Stable up to melting point. Prolonged heating >130°C may induce decarboxylation or polymerization.
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Chemical Stability: The thiophene ring is electron-rich but the chlorine substituent reduces susceptibility to oxidative degradation compared to unsubstituted thiophene.[1]
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Light Sensitivity: Mild photosensitivity observed; store in amber vials.
Synthetic Pathway & Mechanism[1][5]
The synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is classically achieved via Friedel-Crafts acylation .[1] This pathway is preferred for its regioselectivity, as the chlorine atom directs the incoming acyl group to the 2-position (the 5-position relative to sulfur).[1]
Reaction Mechanism
The reaction utilizes succinic anhydride activated by a Lewis acid (Aluminum Chloride, AlCl₃). The Lewis acid coordinates with the anhydride oxygen, facilitating ring opening and electrophilic attack on the thiophene ring.
Figure 1: Friedel-Crafts acylation mechanism illustrating the activation of succinic anhydride and subsequent electrophilic substitution.[1]
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures should be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH).[1] Broad singlet, exchangeable with D₂O.
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δ 7.65 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C3 (adjacent to carbonyl). Deshielded by the ketone.
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δ 7.20 ppm (d, J=4.0 Hz, 1H): Thiophene proton at C4 (adjacent to Chlorine).
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δ 3.15 ppm (t, 2H): Methylene protons alpha to the ketone (-CO-CH ₂-).[1]
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δ 2.55 ppm (t, 2H): Methylene protons alpha to the carboxylic acid (-CH ₂-COOH).[1]
Infrared Spectroscopy (FT-IR)
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1705–1720 cm⁻¹: C=O stretch (Carboxylic Acid).
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1650–1670 cm⁻¹: C=O stretch (Aryl Ketone). Note the lower frequency due to conjugation with the thiophene ring.
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2800–3100 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).
Experimental Protocols
Synthesis Protocol (Bench Scale)
Reagents: 2-Chlorothiophene (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq), Dichloromethane (DCM) or Nitrobenzene.
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Activation: Suspend AlCl₃ in dry DCM at 0°C. Add succinic anhydride portion-wise. Stir for 30 mins to form the active acylating complex.
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Addition: Add 2-chlorothiophene dropwise, maintaining temperature < 5°C to prevent polymerization.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
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Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to break the Aluminum complex. Caution: Highly exothermic.
Purification Strategy (Acid-Base Extraction)
This method exploits the carboxylic acid functionality to remove non-acidic impurities (unreacted thiophene, neutral byproducts).[1]
Figure 2: Self-validating purification workflow utilizing pH-dependent solubility switching.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.
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Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Nitrogen) to prevent moisture absorption and slow hydrolysis.
References
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ChemicalBook Database. (2023). 70685-06-2 Physical Properties and Melting Point Data. Link
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BLD Pharm. (2023). Safety Data Sheet: 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. Link
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BenchChem. (2025).[2] Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link
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PubChem. (2025).[3] Compound Summary: Thiophene Derivatives and Friedel-Crafts Products. Link
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Patent CN110511220A. (2019). Method for synthesis of fused thiophene derivatives. Link
